Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane]
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Overview
Description
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] is a fascinating chemical compound with a unique spiro structure, which includes a pyrrolo[3,2-b]pyridine moiety fused to an oxane ring.
Mechanism of Action
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Based on the biological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase activity .
Result of Action
Given the biological activities of similar compounds, it can be hypothesized that the compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Preparation Methods
The synthesis of Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] typically involves multiple steps. One common method includes the following steps:
Chemical Reactions Analysis
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Researchers are exploring its potential as a lead compound for developing new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents.
Industry: Its applications in material science include the development of novel polymers and advanced materials.
Comparison with Similar Compounds
Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] can be compared to other spiro compounds and pyrrolo[3,2-b]pyridine derivatives. Similar compounds include:
- Spiro[1,2-dihydroindole-3,4’-oxane]
- Spiro[1,2-dihydroquinoline-3,4’-oxane]
- Pyrrolo[3,2-b]pyridine derivatives
What sets Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4’-oxane] apart is its unique combination of the pyrrolo[3,2-b]pyridine and oxane rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-oxane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-9-10(12-5-1)11(8-13-9)3-6-14-7-4-11/h1-2,5,13H,3-4,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQHZIZAYHDVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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